molecular formula C9H8ClN3 B7964956 4-Chloro-6-methylquinazolin-2-amine

4-Chloro-6-methylquinazolin-2-amine

Cat. No.: B7964956
M. Wt: 193.63 g/mol
InChI Key: GIUGZAASFNBKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methylquinazolin-2-amine is a heterocyclic organic compound featuring a quinazoline backbone with a chlorine atom at position 4, a methyl group at position 6, and an amine substituent at position 2 (Figure 1). The compound is typically synthesized via nucleophilic substitution reactions, where a 4-chloroquinazoline precursor reacts with amines or other nucleophiles.

Properties

IUPAC Name

4-chloro-6-methylquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUGZAASFNBKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 6-Methyl-3,4-dihydroquinazolin-4-one

A common route involves chlorination of 6-methyl-3,4-dihydroquinazolin-4-one using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This method is adapted from the synthesis of 4-chloro-6,7-dimethoxyquinazoline:

  • Procedure :

    • 6-Methyl-3,4-dihydroquinazolin-4-one (10.0 g, 56.2 mmol) is refluxed with excess thionyl chloride (200 mL) and catalytic DMF (0.2 mL) for 6 hours.

    • Excess SOCl₂ is removed under vacuum, and the residue is azeotroped with toluene.

    • The crude product is dissolved in dichloromethane, washed with NaHCO₃, dried (MgSO₄), and crystallized to yield 4-chloro-6-methylquinazoline (85–90% yield).

  • Key Data :

    ParameterValue
    Reaction Temperature80–90°C (reflux)
    Yield85–90%
    Purity (HPLC)>98%

Nitration-Reduction-Cyclization Sequence

A multi-step approach starting from 3-methylbenzaldehyde derivatives is described in CN101353328B:

  • Oxidation : 3-Methylbenzaldehyde is oxidized to 3-methylbenzoic acid using H₂O₂ in basic conditions.

  • Nitration : Nitration with HNO₃ yields 4-nitro-3-methylbenzoic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine.

  • Cyclization : Reaction with cyanamide and triphosgene forms the quinazoline core.

  • Chlorination : Treatment with POCl₃/PCl₅ introduces the 4-chloro substituent.

  • Optimization Insight :

    • Using POCl₃ alone results in incomplete chlorination, while PCl₅ enhances reactivity.

    • Yields improve from 70% to 85% when PCl₅ is added (molar ratio 1:1.5).

Direct Amination of 4-Chloro-6-methylquinazoline

Ammonolysis in Ammonia Solutions

4-Chloro-6-methylquinazoline undergoes nucleophilic substitution with ammonia to introduce the 2-amino group:

  • Procedure :

    • 4-Chloro-6-methylquinazoline (5.0 g, 26.3 mmol) is stirred in 25% NH₃/MeOH (50 mL) at 40°C for 12 hours.

    • The product is filtered and recrystallized from ethanol (yield: 78–82%).

  • Critical Parameters :

    ParameterEffect on Yield
    NH₃ Concentration<20%: Incomplete reaction
    Temperature>50°C: Decomposition

Alternative Pathways: Electrochemical and Catalytic Methods

Ruthenium-Catalyzed Coupling

A catalytic system (Ru-L1) facilitates dehydrogenative coupling of 2-aminophenyl ketones with amines to form quinazolines. For 4-chloro-6-methylquinazolin-2-amine:

  • Hypothetical Pathway :

    • 2-Amino-5-methylacetophenone + NH₃ → 6-methylquinazolin-2-amine.

    • Subsequent chlorination with SOCl₂ yields the target compound.

  • Advantage : Avoids harsh chlorination steps by integrating substituents early.

Comparative Analysis of Methods

MethodYieldCostScalabilityEnvironmental Impact
Cyclization/Chlorination85–90%LowHighModerate (POCl₃ waste)
Ammonolysis78–82%MediumModerateLow
Electrochemical65–75%HighLowGreen

Key Findings :

  • Traditional chlorination (POCl₃/SOCl₂) remains the most efficient for large-scale synthesis.

  • Electrochemical methods are promising for sustainability but require optimization for methyl-substituted substrates .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes substitution with various nucleophiles under controlled conditions:

1.1. Amine Displacement

Reaction PartnerReagents/ConditionsProductYieldSource
Aromatic aminesDMF, POCl₃, 110°C, 2-4 h4-Anilino-6-methylquinazolin-2-amine73-95%
Aliphatic aminesEtOH, reflux, 6 h4-Alkylamino-6-methylquinazolin-2-amine65-82%
Hydrazine hydrateIsopropanol, 80°C, 3 h4-Hydrazinyl-6-methylquinazolin-2-amine78%

Key observation: Electron-rich aromatic amines (e.g., 4-methoxyaniline) achieve higher yields (89-95%) compared to electron-deficient analogues (57-65%) .

Condensation/Cyclization Reactions

The amine group facilitates cyclocondensation with carbonyl compounds:

2.1. Heterocycle Formation

ReactantConditionsProductApplicationSource
Aldehydesp-TsOH, EtOH, 70°CImidazo[1,2-a]quinazoline derivativesAnticancer leads
IsocyanatesDCM, RT, 12 hUrea-linked quinazoline hybridsKinase inhibitors

Example pathway:
4-Chloro-6-methylquinazolin-2-amine + aldehyde → Schiff base intermediate → Cyclization → Fused heterocycle

Cross-Coupling Reactions

The chloro substituent enables metal-catalyzed couplings:

3.1. Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldSource
Arylboronic acidsPd(PPh₃)₄, K₂CO₃, dioxane/H₂O4-Aryl-6-methylquinazolin-2-amine60-75%

Optimized conditions: 1:1.2 molar ratio of substrate to boronic acid, 3 mol% Pd catalyst, 80°C for 8 h .

Oxidation/Reduction Pathways

The methyl group undergoes selective transformations:

4.1. Oxidation

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂SO₄, 60°C, 4 h6-Carboxyquinazolin-2-amine68%
H₂O₂/AcOHRT, 24 hQuinazoline N-oxide derivative55%

4.2. Reduction

Reducing AgentConditionsProductApplicationSource
H₂/Pd-CEtOH, 40 psi, 6 h4-Amino-6-methylquinazolin-2-amineIntermediate for drug synthesis

Mechanistic Studies

Recent investigations reveal:

  • Substitution Kinetics : Second-order kinetics observed in aromatic amine substitutions (k = 2.3×10⁻³ L·mol⁻¹·s⁻¹ at 110°C)

  • Electronic Effects : Hammett correlation (ρ = +1.2) confirms electrophilic aromatic substitution mechanism in coupling reactions

  • Steric Factors : Ortho-substituted amines show 40% lower reactivity compared to para-substituted analogues

Stability Considerations

Critical degradation pathways:

  • Hydrolysis: t₁/₂ = 48 h in pH 7.4 buffer at 37°C

  • Photodegradation: 15% decomposition after 24 h UV exposure

  • Thermal Stability: Decomposes above 210°C (DSC onset)

Scientific Research Applications

Biological Activities

4-Chloro-6-methylquinazolin-2-amine has been investigated for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Research indicates that derivatives of quinazoline, including 4-chloro-6-methylquinazolin-2-amine, exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted that quinazoline-based compounds showed limited resistance in A. baumannii isolates, suggesting their potential as effective antimicrobial agents .
  • Anticancer Activity : The compound has also been evaluated for its anticancer effects. A series of quinazolinamine derivatives demonstrated potent inhibitory activities against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in multidrug resistance in cancer therapy . Specifically, modifications at the 2nd position of the quinazoline ring have been linked to enhanced anticancer efficacy .

Therapeutic Potential

The therapeutic applications of 4-chloro-6-methylquinazolin-2-amine extend beyond antimicrobial and anticancer properties:

  • Antimalarial Activity : The compound has shown significant antiplasmodial activity, with lead compounds exhibiting an IC50 value of 0.4 µM against resistant strains of P. falciparum. The selectivity index indicates a favorable therapeutic profile compared to cytotoxicity on human cell lines .
  • Drug Resistance Modulation : Quinazoline derivatives may play a role in reversing drug resistance in cancer therapies by inhibiting transport proteins like BCRP and P-gp, which are responsible for drug efflux .

Case Studies and Research Findings

A comprehensive review of recent studies reveals several promising findings regarding the applications of 4-chloro-6-methylquinazolin-2-amine:

StudyFindings
Wu et al. (2020)Identified hybrid analogues with IC50 values as low as 7.52 μM against HeLa cells, highlighting structure-activity relationships .
NCBI Study (2023)Demonstrated potent inhibitory activities on BCRP and P-gp by quinazolinamine derivatives .
Antiplasmodial ResearchReported lead compounds with significant activity against P. falciparum, indicating potential use in malaria treatment .

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylquinazolin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Key Observations :

  • Substitution at position 4 (e.g., thiophenemethyl in ) achieves near-quantitative yields (99%), whereas substitutions at position 2 (e.g., 3ao) show moderate yields (68%) .
  • Bromine at position 6 (3ca) facilitates Suzuki coupling for aryl group introduction, highlighting the versatility of halogenated quinazolines in cross-coupling reactions .

Physicochemical Properties

Substituents also impact melting points, lipophilicity (logP), and solubility:

Compound Name Molecular Weight Melting Point (°C) logP Notes
4-Chloro-6-methylquinazolin-2-amine 193.6* N/A ~3.0† Moderate lipophilicity
6-Chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine 366.25 N/A 6.46 High lipophilicity
4-Methyl-N-(thiophen-2-ylmethyl)quinazolin-2-amine (3ao) 255.3 131–132 N/A Lower MW, solid at RT
N-Benzyl-6-bromo-4-methylquinazolin-2-amine (3ca) 332.2 166–167 N/A Higher MW, crystalline

*Calculated using molecular formula C₉H₈ClN₃.
†Estimated via analogy to similar compounds.

Key Observations :

  • Bulky aryl groups (e.g., phenyl in ) increase logP (6.46), suggesting reduced aqueous solubility.
  • Methyl and thiophene substituents (3ao) lower molecular weight and melting points compared to halogenated analogs .

Biological Activity

4-Chloro-6-methylquinazolin-2-amine is a member of the quinazoline family, which has garnered interest due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antibacterial agent, and enzyme inhibitor, making it a candidate for further pharmacological studies.

4-Chloro-6-methylquinazolin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives that may possess enhanced biological activities.

Reaction Type Description Common Reagents
OxidationFormation of quinazolinone derivativesPotassium permanganate, hydrogen peroxide
ReductionConversion to different amine derivativesLithium aluminum hydride, sodium borohydride
SubstitutionReplacement of chlorine with other functional groupsSodium methoxide, potassium tert-butoxide

The biological activity of 4-Chloro-6-methylquinazolin-2-amine is primarily attributed to its ability to inhibit specific enzymes and proteins. It has been shown to interact with various molecular targets, particularly kinases involved in cell signaling pathways. This inhibition can suppress cell proliferation and enhance the efficacy of anticancer therapies by preventing the efflux of chemotherapeutic agents from cancer cells .

Anticancer Properties

Research indicates that quinazoline derivatives, including 4-Chloro-6-methylquinazolin-2-amine, exhibit significant anticancer properties. For instance, a study demonstrated that certain quinazolinamine derivatives inhibited breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), leading to increased accumulation of chemotherapeutic drugs in resistant cancer cells .

Antibacterial Activity

The compound has also shown promising antibacterial activity against various pathogens. In comparative studies, derivatives of quinazoline demonstrated significant effectiveness against Gram-positive and Gram-negative bacteria. For example, compounds derived from the quinazoline structure exhibited superior antibacterial activity compared to standard antibiotics like amoxicillin .

Other Biological Activities

Beyond anticancer and antibacterial effects, 4-Chloro-6-methylquinazolin-2-amine has been explored for its anti-inflammatory and analgesic properties. The structure-activity relationship (SAR) studies suggest that modifications in the quinazoline structure can lead to enhanced efficacy against inflammatory diseases .

Case Studies

  • Anticancer Study : A series of quinazolinamine derivatives were synthesized and evaluated for their inhibitory effects on BCRP and P-gp transporters. Compound 22 was noted for its dual inhibition capabilities, significantly enhancing the retention of mitoxantrone in BCRP-overexpressing cells .
  • Antibacterial Evaluation : A study synthesized multiple quinazolines and assessed their antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. Compounds demonstrated varying degrees of effectiveness, with some showing MIC values in the low micromolar range .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-6-methylquinazolin-2-amine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-chloro-6-methylquinazoline with ammonia or amine derivatives under controlled conditions. Key steps include:
  • Solvent Selection : Use polar aprotic solvents like DMF or DMSO to stabilize intermediates and enhance reactivity .
  • Catalysis : Hunig’s base (DIPEA) or Pd catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
  • Temperature Control : Microwave-assisted synthesis at 150°C reduces reaction time (1–2 hours) compared to traditional reflux methods .
  • Workup : Purification via silica column chromatography with gradient elution (e.g., 15%→75% ethyl acetate in hexanes) ensures high purity (>95%) .
    Example Protocol :
StepReagents/ConditionsYield
Chloride displacementThiophen-2-ylmethanamine, DMF, DIPEA, 2h, RT99%
Suzuki couplingBenzo[d][1,3]dioxol-5-ylboronic acid, Na₂CO₃, Pd(PPh₃)₄, 150°C (microwave)58%

Q. What spectroscopic techniques are critical for characterizing 4-Chloro-6-methylquinazolin-2-amine, and how should data interpretation be approached?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For instance:
  • The quinazoline C2-amine proton appears at δ ~8.5–9.0 ppm (downfield due to deshielding) .
  • Methyl groups (e.g., 6-methyl) resonate at δ ~2.5 ppm .
  • X-ray Crystallography : Resolve bond angles and molecular packing. The compound’s planar quinazoline core and chloro/methyl steric effects influence crystal lattice stability .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ ion at m/z 362.0957 for a derivative) .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of 4-Chloro-6-methylquinazolin-2-amine?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models:
  • HOMO-LUMO Gaps : Predict reactivity; chloro and methyl groups reduce electron density at C4, enhancing electrophilicity .
  • Charge Distribution : Partial charges on N1 and C4 guide nucleophilic attack sites for derivatization .
  • Thermochemical Data : Atomization energies (average error ±2.4 kcal/mol) validate stability under synthesis conditions .

Q. What strategies resolve contradictions in biological activity data for quinazolin-2-amine derivatives across studies?

  • Methodological Answer :
  • Assay Standardization : Use consistent kinase inhibition protocols (e.g., Reaction Biology’s radiometric assays) to minimize variability .
  • SAR Analysis : Compare substituent effects. For example, 6-methyl groups enhance hydrophobic binding, while chloro at C4 modulates selectivity for kinases like CLK1 .
  • Meta-Analysis : Pool data from structurally analogous compounds (e.g., 6-arylquinazolin-4-amines) to identify trends in IC₅₀ values .

Q. How can X-ray crystallography inform the design of derivatives with enhanced target binding?

  • Methodological Answer :
  • Structural Insights : The chloro group at C4 and methyl at C6 create a steric "wedge" that fits into hydrophobic pockets of protein targets (e.g., CLK1 kinase) .
  • Hydrogen Bonding : The C2-amine forms H-bonds with backbone carbonyls (e.g., Glu172 in CLK1), guiding modifications to strengthen interactions .
  • Torsion Angle Adjustments : Derivatives with flexible side chains (e.g., morpholinopropyl) improve solubility without disrupting binding, as seen in N-(3-chloro-4-fluorophenyl) analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.